3-(2,4-Difluorophenyl)propan-1-amine acetate
Overview
Description
Scientific Research Applications
Organic Light-Emitting Devices
The compound's derivatives, specifically 2,4-difluorophenyl-functionalized arylamine, have been utilized in organic light-emitting devices (OLEDs). The incorporation of fluorinated substituents into the arylamine moiety resulted in improved device performance, with increased current efficiency and luminance observed. This improvement was attributed to the electron-withdrawing properties of the fluorinated substituents, which balanced the injected carriers in the devices (Li et al., 2012).
Photochemical Synthesis
3-(2,4-Difluorophenyl)propan-1-amine acetate and its related structures have been involved in photochemical synthesis methods. For instance, a photochemical methodology was reported for the synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles. This process involves irradiation in the presence of nitrogen nucleophiles, demonstrating the compound's role in the synthesis of complex fluorinated structures (Buscemi et al., 2001).
Synthesis and Characterization of Energetic Compounds
The compound's derivatives have been used in the synthesis and characterization of energetic compounds, such as 4-Diazo-2,6-dinitrophenol and 6-Diazo-3-hydroxy-2,4-dinitrophenol. The reactions involved fluorine/amine exchange and nitration processes, indicating the compound's utility in synthesizing and studying the properties of energetic materials (Klapötke et al., 2015).
DNA-Binding Polymers
Derivatives of this compound have been used in the synthesis of water-soluble cationic polythiophene derivatives. These conjugated polymers showed potential as theranostic gene delivery vehicles due to their ability to bind DNA and form polyplexes (Carreon et al., 2014).
Anticancer Activity
Some derivatives of this compound were synthesized and found to selectively inhibit the proliferation of colon cancer cells. This suggests the compound's derivatives have potential therapeutic applications in cancer treatment (Rayes et al., 2019).
Safety and Hazards
The safety data sheet for a similar compound, “3-(2,4-Difluorophenyl)propionic acid”, suggests avoiding breathing dust/fume/gas/mist/vapours/spray . Contaminated work clothing should not be allowed out of the workplace . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
Future Directions
Properties
IUPAC Name |
acetic acid;3-(2,4-difluorophenyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N.C2H4O2/c10-8-4-3-7(2-1-5-12)9(11)6-8;1-2(3)4/h3-4,6H,1-2,5,12H2;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIUNCCZSZZTKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=C(C=C1F)F)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394117-25-9 | |
Record name | Benzenepropanamine, 2,4-difluoro-, acetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394117-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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